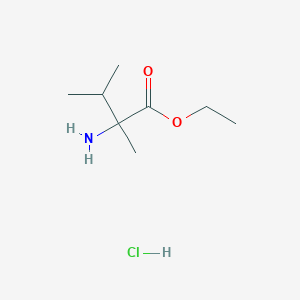

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride

Description

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . It is commonly used in pharmaceutical research and synthesis due to its role as a chiral building block. The compound is characterized by an ethyl ester group, a secondary amine, and two methyl substituents at the 2- and 3-positions of the butanoate backbone. Key identifiers include:

Properties

IUPAC Name |

ethyl 2-amino-2,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)8(4,9)6(2)3;/h6H,5,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUCVMYATOCJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-69-8 | |

| Record name | ethyl 2-amino-2,3-dimethylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of ethyl 2-amino-2,3-dimethylbutanoate hydrochloride typically involves the esterification of 2-amino-2,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives that may enhance biological activity or modify pharmacokinetic properties. Its structure allows for multiple functionalization reactions, including:

- Esterification

- Amide bond formation

- Nucleophilic substitution

Pharmaceutical Development

Due to its structural similarity to natural amino acids, this compound is investigated for potential therapeutic uses. It has been explored in the synthesis of peptides and proteins, which are essential in drug development. The following table summarizes its pharmaceutical applications:

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a precursor for synthesizing biologically active peptides |

| Drug Development | Investigated for its role in creating novel therapeutic agents |

| Biological Activity | Potential implications in modulating biological pathways |

Biological Research

The compound's unique properties make it valuable in biological studies. It has been employed in:

- Interaction studies with biological targets to elucidate its pharmacological profile.

- Investigating its effects on metabolic pathways due to its amino acid-like structure.

Case Studies

Several case studies highlight the effectiveness of this compound in research:

- Peptide Synthesis : A study demonstrated the successful incorporation of this compound into peptide chains, enhancing the stability and bioactivity of the resulting peptides.

- Drug Development : Research indicated that derivatives synthesized from this compound exhibited improved binding affinity to specific receptors compared to traditional amino acids.

- Biological Activity : Investigations into its interaction with metabolic enzymes revealed potential pathways for therapeutic intervention in metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical reactions, including transamination and decarboxylation. These reactions are catalyzed by enzymes and play a crucial role in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Structure : Differs by a methyl ester (vs. ethyl ester) and methyl substitution at the 3,3-positions (vs. 2,3-dimethyl).

- Synthesis: Prepared via reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde, followed by hydrogenolysis .

- Key Data: Molecular formula: C₈H₁₈ClNO₂ (same as target compound). NMR (DMSO-D6): δ 8.98 (1H, brs), 8.76 (1H, brs), 3.88 (1H, d) .

- Applications : Intermediate in peptide and chiral catalyst synthesis .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Contains a methylamino group (vs. primary amine) and 3,3-dimethyl substitution.

- Synthesis : Derived from Boc-protected precursors via hydrochloric acid deprotection .

- Key Data: Molecular formula: C₈H₁₈ClNO₂. NMR (DMSO-D6): δ 9.00 (1H, brs), 3.89–3.86 (1H, m), 2.54 (3H, s) .

- Applications : Chiral ligand in asymmetric catalysis .

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

Ethyl (S)-3-aminopent-4-ynoate Hydrochloride

- Structure : Contains an alkyne group, enhancing reactivity for click chemistry.

- Key Data: Molecular formula: C₇H₁₂ClNO₂. Applications: Used in bioorthogonal labeling and polymer chemistry .

Comparative Analysis

Structural and Functional Differences

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol).

Biological Activity

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride, also known as (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, is an amino acid derivative with significant biological activity due to its structural properties. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, owing to its potential therapeutic applications.

- Molecular Formula : C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Classification : Amino acid derivative

- Structure : Contains an ethyl ester group, an amino group, and two methyl groups on the carbon backbone, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids. It interacts with various biological targets and pathways, influencing protein synthesis and metabolic processes. Notably, it may activate the mTOR pathway, which is crucial for cell growth and metabolism.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Protein Synthesis Modulation : As a leucine derivative, it plays a role in stimulating protein synthesis.

- Cytoprotective Effects : Exhibits protective effects against gastric lesions induced by irritants such as ethanol and NSAIDs through cytoprotective mechanisms .

- Anti-inflammatory Properties : Potential applications in treating conditions associated with inflammation due to its structural characteristics that allow interaction with inflammatory pathways .

- Therapeutic Applications : Investigated for potential use in treating various diseases including metabolic disorders and as a precursor in drug synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-amino-3-methylbutanoate hydrochloride | Similar backbone but differs in methyl placement | Potentially different biological activities |

| (S)-Ethyl 2-amino-3,3-dimethylbutanoate | Chiral center at a different position | Distinct stereochemical properties affecting activity |

| Ethyl 2-amino-4-methylpentanoate | Longer carbon chain | May exhibit different pharmacokinetics |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Cytoprotection : In animal models, the compound demonstrated significant cytoprotective action against gastric lesions induced by strong acids and irritants. The results indicated increased resistance of the gastrointestinal mucosa to noxious agents .

- Protein Synthesis Research : A study focused on the compound's role in activating the mTOR pathway revealed its potential to enhance protein synthesis in muscle cells, suggesting applications in muscle wasting diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination or deprotection strategies. For example, suspending methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, followed by reaction with benzaldehyde and sodium triacetoxyhydroborate under nitrogen at room temperature for 10 hours, yields intermediates. Workup includes extraction with ethyl acetate, washing with brine, and reduced-pressure concentration . Optimize reaction time, stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine), and inert atmosphere to improve yield.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use 1H-NMR to confirm structure and purity (e.g., δ 9.00 ppm for amine protons, δ 3.79 ppm for methoxy groups) . HPLC (≥98% purity) ensures quantitative analysis, while mass spectrometry (MS) validates molecular weight. Polarimetry or chiral chromatography may resolve stereochemistry if applicable .

Q. How should researchers handle purification of this compound?

- Methodological Answer : After synthesis, extract the product into dichloromethane or ethyl acetate, wash with saturated sodium bicarbonate to remove acidic impurities, and dry over sodium sulfate. Final purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) enhances purity .

Advanced Research Questions

Q. What mechanistic insights explain the role of sodium triacetoxyhydroborate in the synthesis?

- Methodological Answer : Sodium triacetoxyhydroborate acts as a stereoselective reducing agent, converting imine intermediates to amines while minimizing racemization. Its mild acidity (from acetic acid byproducts) stabilizes the reaction medium. Compare with alternative reductants (e.g., NaBH4 or BH3·THF) to evaluate selectivity and side reactions (e.g., over-reduction) .

Q. How do stereochemical variations in the starting material impact the final product’s bioactivity?

- Methodological Answer : Synthesize enantiomers (e.g., (2S)- vs. (2R)-configurations) using chiral catalysts or resolving agents. Test biological activity via enzyme inhibition assays (e.g., phenylalanine ammonia-lyase for analogs ) or receptor-binding studies. Use circular dichroism (CD) or X-ray crystallography to correlate structure-activity relationships .

Q. What strategies resolve contradictions in yield data across different synthetic routes?

- Methodological Answer : Systematically vary parameters (temperature, solvent polarity, catalyst loading) and analyze byproducts via LC-MS or GC-MS . For example, dichloroethane may suppress hydrolysis versus more polar solvents. Cross-reference kinetic data (e.g., reaction progress monitored by TLC) to identify rate-limiting steps .

Q. How can researchers mitigate side reactions during hydrochloride salt formation?

- Methodological Answer : Introduce HCl gas or concentrated HCl/dioxane solutions dropwise at 0°C to avoid exothermic decomposition. Monitor pH to ensure complete protonation of the amine without degrading ester groups. Isolate the salt via vacuum filtration and dry under inert gas to prevent hygroscopic degradation .

Q. What advanced techniques quantify trace impurities in the final product?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to detect low-abundance byproducts (e.g., N-alkylated derivatives). ICP-OES or ion chromatography identifies inorganic residues (e.g., sodium, chloride). For chiral impurities, employ chiral SFC (supercritical fluid chromatography) with polysaccharide-based columns .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.